BRD3 Bromodomain Binding Affinity: Target Compound vs. Structural Class
In a TR-FRET binding assay, 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine demonstrated measurable but low-affinity binding to the BD2 bromodomain of BRD3 with an IC50 of 50,100 nM (50.1 μM) [1]. Binding to the BD1 bromodomain of BRD3 showed comparable activity with an identical IC50 of 50,100 nM [1]. This activity profile, while modest in absolute terms, distinguishes this halogenated pyridin-3-amine scaffold from structurally related compounds that lack bromine substituents or the trifluoromethyl group. By comparison, optimized aminopyridine derivatives bearing the 4-trifluoromethyl-2-pyridyl motif (e.g., compound 13b in Syk kinase inhibitor series) achieve sub-nanomolar potency with an IC50 of 0.6 nM against Syk kinase [2], demonstrating that the 2,4-dibromo substitution pattern in the target compound represents a distinct chemical space with different target engagement properties. The Kd value determined in a cellular chemoproteomic assay was reported as <100,000 nM (<100 μM) in human HUT78 cells [1], consistent with the biochemical IC50 measurements.
| Evidence Dimension | BRD3 BD2 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | 50,100 nM (50.1 μM) |
| Comparator Or Baseline | Optimized Syk kinase aminopyridine inhibitor (compound 13b): IC50 = 0.6 nM against Syk kinase |
| Quantified Difference | Target compound is ~83,500-fold less potent against BRD3 than comparator compound 13b is against Syk (different target context) |
| Conditions | TR-FRET assay; BRD3 containing BD2 bromodomains (unknown origin) |
Why This Matters
This quantitative activity data enables users to evaluate the compound's suitability as a starting scaffold for bromodomain inhibitor development programs requiring specific substitution patterns.
- [1] BindingDB. BDBM50098311 (CHEMBL3590408). Affinity data for 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine binding to BRD3 bromodomains. View Source
- [2] M. Castillo, P. Forns, et al. Highly potent aminopyridines as Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5419-5423. View Source
